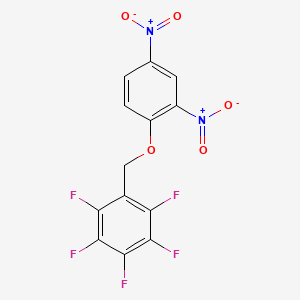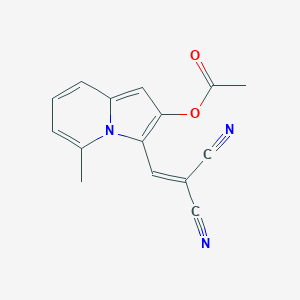
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanoethenyl group, a methyl group, and an indolizinyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base to form the dicyanoethenyl group . This intermediate can then undergo further reactions to introduce the indolizinyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dicyanoethenyl group or other functional groups within the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which 3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate exerts its effects involves interactions with molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the indolizinyl acetate moiety may interact with specific enzymes or receptors. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dicyanoethenyl)pyrrole: Similar in structure but lacks the indolizinyl and acetate groups.
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: Contains a dicyanoethenyl group but differs in the rest of the structure.
Uniqueness
3-(2,2-Dicyanoethenyl)-5-methylindolizin-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
| 84920-11-6 | |
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[3-(2,2-dicyanoethenyl)-5-methylindolizin-2-yl] acetate |
InChI |
InChI=1S/C15H11N3O2/c1-10-4-3-5-13-7-15(20-11(2)19)14(18(10)13)6-12(8-16)9-17/h3-7H,1-2H3 |
Clave InChI |
ORFYNBSXVBIOHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=CC(=C(N12)C=C(C#N)C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




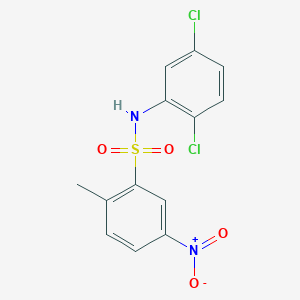
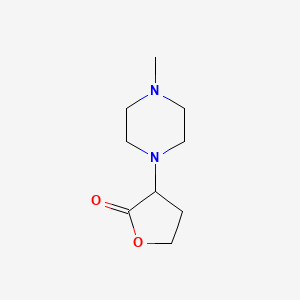
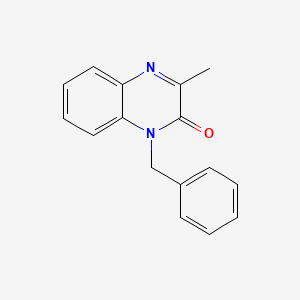
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)

